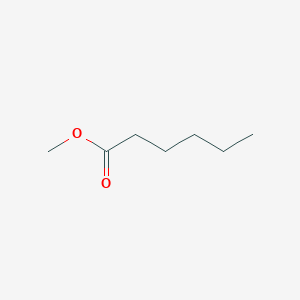

Methyl hexanoate

描述

Methyl hexanoate is a fatty acid methyl ester derived from hexanoic (caproic acid). It has a role as a plant metabolite and a flavouring agent. It is a fatty acid methyl ester and a hexanoate ester.

This compound is a natural product found in Humulus lupulus, Citrus iyo, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name |

methyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKZAGXMHTUAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047616 | |

| Record name | Methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl caproate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO], Liquid, Colourless to pale yellow liquid; Pineapple, ethereal aroma | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

302 °F at 760 mmHg (NTP, 1992), 148.00 to 150.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

163 °F (NTP, 1992) | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 1.33 mg/mL at 20 °C, Insoluble in water; soluble in propylene glycol and vegetable oils, Soluble (in ethanol) | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.880-0.889 | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 41 °F ; 5 mmHg at 86 °F; 100 mmHg at 196.5 °F (NTP, 1992), 3.72 [mmHg] | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-70-7 | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL HEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246364VPJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-96 °F (NTP, 1992), -71 °C | |

| Record name | METHYL CAPROATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20630 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of methyl hexanoate?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl hexanoate (CAS No: 106-70-7), a fatty acid methyl ester, is a colorless liquid recognized for its characteristic fruity, pineapple-like aroma.[1][2] It is found naturally in various fruits and foods and sees application as a flavoring agent.[1][3] Beyond its sensory attributes, understanding the precise physicochemical properties of this compound is crucial for its application in research and drug development, particularly in areas such as solvent chemistry, formulation science, and as a building block in organic synthesis.[4][5] This technical guide provides a detailed overview of the key physicochemical parameters of this compound, outlines the standard experimental methodologies for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

A comprehensive summary of the essential physicochemical properties of this compound is presented in the tables below. These values have been compiled from various reputable sources and represent a consensus of the available data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H14O2 | [1][6] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][7] |

| Odor | Fruity, pineapple, ethereal aroma | [1][2] |

| Density | 0.885 g/mL at 25 °C | [8] |

| 0.8846 at 20 °C | [1] | |

| Boiling Point | 151 °C at 760 mmHg | [8] |

| 148.00 to 150.00 °C at 760.00 mm Hg | [7] | |

| Melting Point | -71 °C | [9] |

| Flash Point | 37.5 °C (closed cup) | [10] |

| 113.00 °F (45.00 °C) (TCC) | [7] | |

| Refractive Index | n20/D 1.405 | [8] |

| 1.40200 to 1.41100 at 20.00 °C | [7] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Source(s) |

| Solubility in Water | 1.33 mg/mL at 20 °C | [1][9] |

| less than 1 mg/mL at 22.2 °C | [1] | |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, propylene glycol, and vegetable oils. | [1][7] |

| LogP (Octanol-Water Partition Coefficient) | 2.34 (at 25 °C) | [11] |

| 2.314 (estimated) | [7] |

Table 3: Vapor Properties of this compound

| Property | Value | Source(s) |

| Vapor Pressure | 3.72 mmHg at 25 °C | [1][2] |

| 1 mmHg at 5 °C | [1] | |

| 5 mmHg at 30 °C | [1] | |

| Vapor Density | 4.4 (Air = 1) | [7] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. The following section details the methodologies for key experiments.

Determination of Density

The density of liquid chemicals like this compound is commonly determined using the hydrometer method as outlined in ASTM D1298 .[5][12]

-

Principle: This method involves measuring the specific gravity of a liquid using a calibrated glass hydrometer. The observed reading is then corrected to a standard temperature.

-

Apparatus: Glass hydrometer, hydrometer cylinder, thermometer.

-

Procedure:

-

The liquid sample is brought to a known temperature, and a portion is transferred to a hydrometer cylinder.[12]

-

The hydrometer is gently lowered into the liquid and allowed to float freely.[12]

-

Once the hydrometer has settled and is stationary, the scale reading at the principal surface of the liquid is recorded.[12]

-

The temperature of the liquid is recorded simultaneously.

-

The observed reading is corrected to the reference temperature using standard petroleum measurement tables.[12]

-

For higher precision, a digital density meter can be used according to ASTM D4052 .[13]

Determination of Boiling Point

The distillation range of volatile organic liquids such as this compound can be determined using ASTM D1078 .[6][14]

-

Principle: This method measures the temperature range over which a liquid boils when distilled under controlled conditions.

-

Apparatus: Distillation flask, condenser, graduated receiving cylinder, thermometer.

-

Procedure:

-

A 100 mL sample of the liquid is placed in the distillation flask.[15]

-

The apparatus is assembled, and heat is applied to the flask.

-

The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.[15]

-

The distillation is continued at a prescribed rate, and the temperature is recorded as various percentages of the sample are collected.

-

The final boiling point is the maximum temperature observed during the distillation.

-

Determination of Melting Point

The melting point of this compound, which is a low-temperature value, can be determined using a capillary tube method as described in ASTM E324 .[8]

-

Principle: A small, powdered sample of the solidified material is heated in a capillary tube, and the temperature range over which it melts is observed.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or automated instrument), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.[16]

-

The capillary tube is placed in the heating block of the melting point apparatus.[16]

-

The sample is heated at a controlled rate.[16]

-

The temperature at which the substance first begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting range.[16]

-

Determination of Flash Point

The flash point of this compound is determined using a closed-cup method, such as the Pensky-Martens closed cup tester as specified in ASTM D93 .[2][7]

-

Principle: The sample is heated in a closed cup at a controlled rate with constant stirring. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[11]

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

The test cup is filled with the sample to the specified level.[11]

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated and stirred at the specified rates.[11]

-

At regular temperature intervals, the ignition source is dipped into the vapor space.[11]

-

The temperature at which a distinct flash is observed is recorded as the flash point.[11]

-

Determination of Refractive Index

The refractive index of hydrocarbon liquids like this compound is measured using a refractometer according to ASTM D1218 .[9]

-

Principle: This method measures the extent to which light is refracted when it passes through the liquid. The refractive index is a characteristic property of a substance.

-

Apparatus: Calibrated Abbe-type refractometer.

-

Procedure:

-

A small drop of the liquid sample is placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The refractive index is read from the instrument's scale.

-

The temperature of the measurement is recorded, and if necessary, the reading is corrected to a standard temperature using provided tables.

-

Determination of Water Solubility

The water solubility of this compound can be determined following the principles outlined in OECD Guideline 105 .[17][18]

-

Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. For this compound, the flask method is more appropriate. A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical instrument for concentration measurement (e.g., gas chromatograph).

-

Procedure (Flask Method):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation).

-

The mixture is then allowed to stand to separate the undissolved substance.

-

A sample of the clear aqueous phase is carefully taken.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method.

-

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid chemical substance such as this compound.

Caption: Workflow for Physicochemical Characterization.

Safety and Handling

This compound is classified as a flammable liquid.[11][19] It should be kept away from heat, sparks, open flames, and hot surfaces.[19] Use of explosion-proof electrical, ventilating, and lighting equipment is recommended.[19] Personal protective equipment, including gloves and eye protection, should be worn when handling the substance.[19] Store in a cool, well-ventilated place.[19]

References

- 1. Federal & State Regulations | ASTM D93 Standard test methods for flash point by Pensky-Martens closed cup tester | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. scimed.co.uk [scimed.co.uk]

- 11. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 12. Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method (ASTM D 1298) [pachemtech.eu]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. store.astm.org [store.astm.org]

- 15. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 16. thinksrs.com [thinksrs.com]

- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 18. laboratuar.com [laboratuar.com]

- 19. store.astm.org [store.astm.org]

A Technical Guide to the Natural Occurrence and Analysis of Methyl Hexanoate in Plants and Food

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexanoate (also known as methyl caproate) is a fatty acid methyl ester with the chemical formula C₇H₁₄O₂.[1] It is a colorless liquid characterized by a pleasant, fruity aroma, often described as being reminiscent of pineapple.[1][2] As a naturally occurring volatile organic compound (VOC), this compound is a significant contributor to the characteristic flavor and scent profiles of numerous fruits, plants, and fermented foods.[2][3][4] Its role as a plant metabolite is crucial for processes such as attracting pollinators.[5] This guide provides a comprehensive overview of the natural occurrence of this compound, presenting quantitative data from various plant and food sources. It also details the prevalent analytical methodologies used for its extraction and quantification and outlines the biosynthetic pathways involved in its formation in plants.

Natural Occurrence and Quantitative Data

This compound has been identified in a wide array of natural sources, including fruits like pineapples, strawberries, and apples, as well as in fermented products such as cheese and alcoholic beverages.[1][2] The concentration of this ester can vary significantly depending on the species, cultivar, ripening stage, and harvest period.[6][7][8] The following tables summarize the quantitative data for this compound found in various studies.

Table 1: Quantitative Occurrence of this compound in Fruits

| Fruit Species | Cultivar/Variety | Concentration / Relative Content | Source(s) |

| Pineapple (Ananas comosus) | Tainong No. 4 | 67.75 µg/kg | [9] |

| Cayenne | 24.96 µg/kg (Pulp) | [10] | |

| Cayenne | 7.55 µg/kg (Core) | [10] | |

| Josapine | 8.61% - 41.87% (Relative Content, varies by harvest month) | [7] | |

| MD-2 | 67.95% (Relative Content, February harvest) | [11] | |

| Unspecified | 50.89% (Relative Content, 80% ripening stage) | [8] | |

| Unspecified | 14.34% (Relative Content, 90% ripening stage) | [8] | |

| Strawberry (Fragaria × ananassa) | 'Seolhyang' | Higher concentration in 'Darselect' and 'Marmolada' cultivars compared to 'Carezza' | [12] |

| Red Frontera | Highest concentration among tested varieties | [13] | |

| Unspecified | This compound concentrations can increase 20-fold as fruit ripens from 50% red to fully red. | [6] | |

| Unspecified | 14.77% (Relative Content, control samples) | [13] | |

| Apple (Malus domestica) | Multiple Cultivars | Detected, but hexyl hexanoate is often more abundant. | [14][15] |

| Night-blooming water lily (Victoria cruziana) | Accounts for 45% of total floral volatile emission. | [5] |

Table 2: General Occurrence of this compound in Other Foodstuffs

| Food/Beverage Category | Specific Examples | Source(s) |

| Fermented Foods | Cheeses | [1][2] |

| Fermented dairy products | [16] | |

| Beverages | Wine, Beer, Apple Brandy | [3] |

| Vegetables | Potatoes, Tomatoes | [1][2] |

| Other | Melon, Raspberry, Blackberry, Plum, Coffee, Black Tea | [3][4] |

Biosynthesis in Plants

In plants, the formation of this compound is a result of enzymatic esterification. The biosynthesis is hypothesized to involve SABATH methyltransferases, a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a carboxyl group of an acceptor molecule.[5][17] In the case of this compound, hexanoic acid serves as the substrate. Studies on the night-blooming water lily Victoria cruziana have identified specific SABATH genes (VcSABATH1 and VcSABATH3) whose recombinant proteins exhibit high levels of activity with hexanoic acid to produce this compound.[5] This pathway is crucial for the production of the flower's distinct floral scent.[5][17]

Analytical Methodologies

The analysis of volatile compounds like this compound in complex matrices such as food and plant tissues requires sensitive and specific analytical techniques. The most widely employed method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration extraction technique like Headspace Solid-Phase Microextraction (HS-SPME).[9][18][19]

Detailed Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol represents a typical methodology for the extraction and quantification of this compound from a fruit sample.

1. Sample Preparation:

-

Homogenize a known weight (e.g., 5.0 g) of the fresh sample (e.g., pineapple pulp) with a saturated sodium chloride solution to improve the release of volatile compounds by increasing the ionic strength of the matrix.

-

Place the homogenate into a sealed headspace vial (e.g., 20 mL).

-

Add an internal standard (e.g., 2-octanol or butyl octanoate) of a known concentration to the vial for quantification purposes.[20]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatile and semi-volatile compounds.[19]

-

Incubation: Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.[9]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.[9]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250-270°C) for thermal desorption of the analytes onto the analytical column.[21] Operate in splitless or split mode (e.g., 10:1 split ratio).

-

GC Column: Utilize a capillary column suitable for volatile compound separation, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or a polar wax column (e.g., Heavy-Wax, 30 m x 0.25 mm, 0.25 µm df).[21]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).[22]

-

Oven Temperature Program: A typical program starts at a low temperature, holds for a few minutes, and then ramps up to a final temperature. Example program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp: Increase at 3.5-5°C/min to 240-270°C.

-

Final hold: Hold at the final temperature for 5 min.[21]

-

-

Mass Spectrometry:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Analyzer: A quadrupole analyzer is common.

-

Scan Mode: Acquire data in full scan mode over a mass range of m/z 40-550.

-

Temperatures: Maintain the MS transfer line at ~240-270°C and the ion source at ~230°C.[21]

-

4. Identification and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and by matching against spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with known concentrations of a pure this compound standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a plant or food sample using HS-SPME-GC-MS.

Workflow for this compound analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 106-70-7 [smolecule.com]

- 3. This compound | 106-70-7 [chemicalbook.com]

- 4. This compound, 106-70-7 [perflavory.com]

- 5. Biosynthesis and emission of this compound, the major constituent of floral scent of a night-blooming water lily Victoriacruziana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-conferences.org [bio-conferences.org]

- 8. Analysis of Aroma Components of Pineapple Fruit at Different Ripening Stages [rdzwxb.com]

- 9. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. The regulation of key flavor of traditional fermented food by microbial metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl Hexanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl hexanoate from hexanoic acid and methanol through the Fischer esterification reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant data presented in a clear, tabular format.

Introduction

This compound, an ester with a characteristic fruity, pineapple-like aroma, finds applications as a flavoring and fragrance agent. In the pharmaceutical and drug development sectors, it can serve as a reference standard, a building block in organic synthesis, or a component in formulation studies. The most common and economically viable method for its preparation is the Fischer esterification of hexanoic acid with methanol, utilizing an acid catalyst. This reversible reaction requires careful control of conditions to achieve high yields.

The Reaction: Fischer Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of hexanoic acid with methanol. The overall reaction is as follows:

CH₃(CH₂)₄COOH + CH₃OH ⇌ CH₃(CH₂)₄COOCH₃ + H₂O

To drive the equilibrium towards the product side and maximize the yield of the ester, a large excess of one of the reactants, typically the less expensive alcohol (methanol), is used. Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the products.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a nucleophilic attack of the alcohol on the protonated carboxylic acid. The mechanism can be summarized in the following key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of the methanol molecule attacks the electrophilic carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final deprotonation of the resulting species yields the ester and regenerates the acid catalyst.

Caption: The reaction mechanism of Fischer esterification.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

4.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Hexanoic Acid | 116.16 | 11.62 g | 0.1 |

| Methanol | 32.04 | 32.04 g (40.5 mL) | 1.0 |

| Sulfuric Acid (conc.) | 98.08 | ~1 mL | Catalyst |

| Diethyl Ether | 74.12 | As needed | - |

| 5% Sodium Bicarbonate (aq) | - | As needed | - |

| Saturated Sodium Chloride (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

4.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Rotary evaporator

-

Distillation apparatus (optional, for further purification)

4.3. Reaction Setup and Procedure

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add 11.62 g (0.1 mol) of hexanoic acid.

-

Add 40.5 mL (1.0 mol) of methanol to the flask.

-

Slowly and carefully add approximately 1 mL of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser to the flask and ensure that cooling water is flowing through it.

-

Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.4. Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether to the separatory funnel to extract the product.

-

Carefully wash the organic layer sequentially with:

-

50 mL of deionized water to remove the excess methanol.

-

Two 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Vent the separatory funnel frequently to release the pressure from the evolution of CO₂.

-

25 mL of saturated sodium chloride (brine) solution to remove residual water.

-

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

For higher purity, the crude product can be purified by fractional distillation.

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

5.1. Physical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Hexanoic Acid | 116.16 | 205 | 0.927 |

| Methanol | 32.04 | 64.7 | 0.792 |

| This compound | 130.18 | 151 | 0.885 |

5.2. Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Molar Ratio (Hexanoic Acid:Methanol) | 1:10 |

| Catalyst | Concentrated H₂SO₄ |

| Reaction Temperature | Reflux (~65-70 °C) |

| Reaction Time | 2-3 hours |

| Expected Yield | 70-90% |

| Expected Purity (Post-distillation) | >98% (by GC) |

5.3. Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 1.63 (quintet, 2H, -CH₂CH₂COO-), 1.31 (m, 4H, -CH₂CH₂CH₂-), 0.90 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 174.4, 51.4, 34.2, 31.3, 24.6, 22.3, 13.9 |

| IR (neat, cm⁻¹) | 2955, 2873 (C-H stretch), 1740 (C=O stretch, ester), 1168 (C-O stretch) |

| Mass Spec (EI, m/z) | 130 (M⁺), 99, 87, 74 (base peak), 59, 43 |

Safety Precautions

-

Hexanoic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Handle in a well-ventilated area or fume hood, away from ignition sources. Wear appropriate PPE.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. Handle in a fume hood, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Fischer esterification is a reliable and straightforward method for the synthesis of this compound from hexanoic acid and methanol. By utilizing an excess of methanol and an acid catalyst, and by following a standard work-up and purification procedure, high yields of the desired ester can be obtained. The identity and purity of the product can be confirmed using standard analytical techniques such as NMR, IR, and GC-MS. Adherence to proper safety protocols is crucial when handling the corrosive and flammable chemicals involved in this synthesis.

Methyl hexanoate as a fatty acid methyl ester (FAME).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexanoate (C₇H₁₄O₂) is a fatty acid methyl ester (FAME) derived from hexanoic acid, also known as caproic acid.[1] It is a colorless liquid with a characteristic fruity, pineapple-like odor.[2][3] Found naturally in various fruits and food products, it is widely used in the flavor and fragrance industry.[2][4] In the context of scientific research and drug development, this compound and other FAMEs are gaining attention for their roles in cellular metabolism, as potential biofuels, and as volatile organic compound (VOC) biomarkers for disease diagnostics.[5][6] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, analytical characterization, and its potential role in biological pathways.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, application in experimental setups, and for the interpretation of analytical results.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | - | [1] |

| Molecular Weight | 130.18 | g/mol | [1] |

| Density | 0.885 | g/mL at 25 °C | [2] |

| Boiling Point | 151 | °C | [2] |

| Melting Point | -71 | °C | |

| Flash Point | 45 | °C | [7] |

| Water Solubility | 1.325 | g/L at 20 °C | |

| Refractive Index | 1.405 | n20/D |

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of this compound, citing data from various sources.

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of hexanoic acid with methanol, using an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Hexanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (or diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine hexanoic acid and an excess of methanol (typically a 3 to 5-fold molar excess).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of hexanoic acid) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of water and extract the this compound into an organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to obtain the pure product.[8]

-

Workflow for Synthesis and Purification:

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. It provides both retention time data for identification and mass spectral data for structural confirmation.

Typical GC-MS Parameters:

-

Column: A non-polar column, such as a DB-5ms or HP-5ms, is commonly used.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV.

The mass spectrum of this compound is characterized by a molecular ion peak (m/z 130) and characteristic fragment ions at m/z 101, 87, 74 (McLafferty rearrangement), and 59.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.67 (s, 3H, -OCH₃)

-

δ 2.30 (t, 2H, -CH₂COO-)

-

δ 1.63 (quint, 2H, -CH₂CH₂COO-)

-

δ 1.31 (m, 4H, -CH₂CH₂CH₂-)

-

δ 0.90 (t, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 174.4 (-COO-)

-

δ 51.4 (-OCH₃)

-

δ 34.2 (-CH₂COO-)

-

δ 31.3 (-CH₂CH₂CH₂-)

-

δ 24.8 (-CH₂CH₂COO-)

-

δ 22.3 (-CH₂CH₃)

-

δ 13.9 (-CH₃)[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

-

Strong C=O stretch: ~1740 cm⁻¹ (characteristic of an ester)[9]

-

C-O stretch: ~1170 cm⁻¹[9]

-

C-H stretches (alkane): ~2850-2960 cm⁻¹

Biological Significance and Potential Applications

This compound is a metabolite found in various organisms, including plants and microorganisms.[1] Its presence in biological samples can have diagnostic potential.

Role in Fatty Acid Metabolism

As a FAME, this compound is involved in lipid metabolism.[10] It can be hydrolyzed by esterases to yield hexanoic acid and methanol. Hexanoic acid can then enter the fatty acid oxidation (beta-oxidation) pathway to produce acetyl-CoA, which is a central molecule in cellular energy metabolism.

Potential as a Biomarker

Volatile organic compounds (VOCs) in breath, urine, and feces are being investigated as non-invasive biomarkers for various diseases.[6][11] Alterations in gut microbiota or metabolic pathways in diseases such as inflammatory bowel disease and certain cancers can lead to changes in the VOC profile, which may include this compound or its parent compound, hexanoic acid.[12][13] Further research is needed to validate its utility as a specific and sensitive biomarker.

Hypothetical Signaling Pathway Involvement

While direct evidence for this compound initiating a specific signaling cascade is limited, the metabolic products of related fatty acids are known to modulate key cellular signaling pathways. For instance, decanoic acid, a medium-chain fatty acid, has been shown to influence the mTORC1, Akt-mTOR, and c-Met pathways.[6] Given that this compound can be hydrolyzed to hexanoic acid, it is plausible that it could indirectly influence these pathways.

Conclusion

This compound is a versatile fatty acid methyl ester with well-established applications in the flavor and fragrance industry. For researchers and drug development professionals, its significance extends to its role as a metabolite, a potential biomarker, and a tool to study fatty acid metabolism and its influence on cellular signaling. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted nature of this compound.

References

- 1. This compound | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 106-70-7 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Significance and symbolism [wisdomlib.org]

- 5. Buy this compound | 106-70-7 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. prepchem.com [prepchem.com]

- 9. homework.study.com [homework.study.com]

- 10. Showing Compound this compound (FDB013896) - FooDB [foodb.ca]

- 11. Human Metabolome Database: Showing metabocard for Methyl 5-methylhexanoate (HMDB0031596) [hmdb.ca]

- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Methyl Hexanoate as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hexanoate, a volatile ester, is a significant metabolite in the plant kingdom, contributing to the intricate chemical language that governs plant interactions with their environment. Primarily recognized for its role in floral scent and fruit aroma, emerging evidence suggests its involvement in broader physiological processes, including plant defense and growth regulation. This technical guide provides an in-depth exploration of the biological roles of this compound, detailing its biosynthesis, its function in pollinator attraction and fruit ripening, and its putative role in plant defense signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for its analysis, and presents visual diagrams of relevant biochemical and signaling pathways to serve as a comprehensive resource for researchers in plant science and drug development.

Introduction

This compound (C₇H₁₄O₂) is a fatty acid methyl ester derived from hexanoic acid.[1] As a volatile organic compound (VOC), it is readily emitted by various plant tissues, contributing to the characteristic scent of many flowers and the flavor profile of numerous fruits.[1][2] While its role as an attractant for pollinators and a component of fruit aroma is well-established, its function as a signaling molecule in plant defense and development is an area of growing interest. Understanding the multifaceted roles of this compound can provide valuable insights into plant-environment interactions and may offer novel avenues for the development of natural product-based crop protection and therapeutic agents.

Biosynthesis of this compound

The primary pathway for this compound biosynthesis in plants involves the esterification of hexanoic acid, catalyzed by specific methyltransferases.

Key Enzyme Family: SABATH Methyltransferases

The formation of this compound is predominantly carried out by members of the SABATH family of methyltransferases.[3][4] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the methylation of the carboxyl group of various small molecules, including hexanoic acid.[4]

In the night-blooming water lily, Victoria cruziana, two specific SABATH methyltransferases, VcSABATH1 and VcSABATH3, have been shown to exhibit high activity with hexanoic acid to produce this compound.[3] This enzymatic reaction is a crucial step in the production of the floral scent that attracts pollinators.

Proposed Biosynthetic Pathway

Biological Roles of this compound

Pollinator Attraction

One of the most well-documented roles of this compound is its function as a floral volatile, playing a pivotal role in attracting pollinators.

In the night-blooming water lily Victoria cruziana, this compound is the major constituent of the floral scent, accounting for approximately 45% of the total floral volatile emission during its first bloom.[3] The continuous emission of this compound is critical for attracting pollinating insects, thus ensuring successful reproduction for the plant.[3]

Fruit Ripening and Aroma

This compound is a key contributor to the characteristic aroma and flavor of many fruits. Its concentration often changes during the ripening process, indicating a role in signaling fruit maturity.

-

Strawberries: Methyl butanoate and this compound are important for the fruity and floral aroma of freshly ripe strawberries. Their peak intensities have been observed to decrease during cold storage.

-

Noni Fruit (Morinda citrifolia): The concentration of this compound, along with other esters, significantly increases as the noni fruit ripens, contributing to its fruity odor notes. This suggests that esterification processes, leading to the formation of this compound, are active during maturation.

Putative Role in Plant Defense

While direct evidence for this compound's role in plant defense is still emerging, studies on its precursor, hexanoic acid, provide strong indications of its potential involvement in defense signaling pathways.

Hexanoic acid has been shown to act as a priming agent, enhancing plant defense responses against a variety of pathogens.[5] It primes both the jasmonic acid (JA) and salicylic acid (SA) pathways, which are two of the major defense signaling cascades in plants.[2][6] Given that methyl jasmonate, the methylated form of jasmonic acid, is a key signaling molecule in the JA pathway, it is plausible that this compound could function in a similar capacity or be part of a larger signaling network involving fatty acid derivatives.[7][8]

Hypothesized Signaling Pathway Involvement

Exogenous application of hexanoic acid has been shown to induce the expression of defense-related genes and potentiate the accumulation of defense compounds upon pathogen attack.[5] It is hypothesized that hexanoic acid is converted to hexanyl-CoA, which then triggers downstream signaling events, including the activation of the octadecanoid pathway, leading to the production of jasmonates.[6] The methylation of hexanoic acid to the more volatile this compound could facilitate its role as a systemic or even inter-plant signaling molecule.

Plant Growth Regulation

Studies on diethyl aminoethyl hexanoate (DTA6), a synthetic analogue of hexanoic acid esters, have demonstrated significant effects on plant growth and development.[6] Exogenous application of DTA6 has been shown to:

-

Increase plant height and root length.[6]

-

Enhance dry matter accumulation.[6]

-

Improve photosynthetic efficiency.[6]

These findings suggest that endogenous hexanoate esters, such as this compound, may also play a role in regulating plant growth, potentially through interactions with other phytohormone signaling pathways.

Quantitative Data

The concentration and emission of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue | Compound | Concentration / Emission Rate | Condition | Reference |

| Victoria cruziana | Flower | This compound | 45% of total floral volatiles | First bloom | [3] |

| Strawberry (Fragaria x ananassa) | Fruit | This compound | Peak intensity decreases during storage | Post-harvest | |

| Noni (Morinda citrifolia) | Fruit | This compound | Concentration increases with ripening | Ripening | |

| Corn (Zea mays) | Seedling | Diethyl Aminoethyl Hexanoate (analogue) | Optimal application: 20 mg L⁻¹ | Growth promotion | [6] |

| Soybean (Glycine max) | Seedling | Diethyl Aminoethyl Hexanoate (analogue) | Optimal application: 10 mg L⁻¹ | Growth promotion | [6] |

Experimental Protocols

Analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues.

Workflow Diagram

Methodology

-

Sample Preparation:

-

Collect fresh plant tissue (e.g., flowers, fruits, leaves).

-

For solid samples, cryo-grind the tissue to a fine powder using liquid nitrogen to prevent enzymatic degradation and volatile loss.

-

Accurately weigh a specific amount of the powdered tissue (e.g., 100-500 mg) into a headspace vial (e.g., 20 mL).

-

For some applications, an internal standard can be added at this stage for accurate quantification.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial with a septum cap.

-

Incubate the vial at a controlled temperature (e.g., 40-80°C) for a defined period (e.g., 15-60 minutes) to allow the volatiles to equilibrate in the headspace.

-

Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the trapped volatiles from the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating volatile compounds.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) to elute all compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode (e.g., at 70 eV). Acquire data in full scan mode for identification and, for targeted quantification, in selected ion monitoring (SIM) mode for higher sensitivity.

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantify the amount of this compound using a calibration curve generated from authentic standards, often normalized to an internal standard.

-

Conclusion and Future Perspectives

This compound is a multifaceted plant metabolite with well-defined roles in pollinator attraction and fruit aroma. The strong evidence for the defense-priming activity of its precursor, hexanoic acid, opens up an exciting frontier for investigating the direct role of this compound as a signaling molecule in plant immunity. Future research should focus on elucidating the specific receptors and signaling components that perceive and transduce the this compound signal, as well as quantifying its endogenous levels in response to various biotic and abiotic stresses. A deeper understanding of the biological activities of this compound holds promise for the development of novel, environmentally friendly strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

References

- 1. Melatonin Interaction with Other Phytohormones in the Regulation of Abiotic Stresses in Horticultural Plants | MDPI [mdpi.com]

- 2. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide dynamic network analysis reveals the potential genes for MeJA-induced growth-to-defense transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and emission of this compound, the major constituent of floral scent of a night-blooming water lily Victoriacruziana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Priming of plant resistance by natural compounds. Hexanoic acid as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cropj.com [cropj.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

Olfactory profile and aroma characteristics of methyl hexanoate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hexanoate, a carboxylate ester with the molecular formula C₇H₁₄O₂, is a significant contributor to the aroma profile of numerous fruits and fermented products. This technical guide provides a comprehensive overview of its olfactory characteristics, physicochemical properties, and the analytical methodologies used for its evaluation. Detailed experimental protocols for sensory analysis and instrumental quantification are presented, alongside visual representations of key workflows and concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Olfactory Profile and Aroma Characteristics

This compound is characterized by a multifaceted and pleasant aroma profile. Its primary descriptors are fruity, sweet, and ethereal .[1][2][3] Many sources liken its scent to that of pineapple , with additional notes of apple, apricot, and tropical fruits.[2][4] Some evaluations also report subtle floral and green nuances , adding to its complexity.[5]

The overall olfactory perception is heavily influenced by the concentration of the compound. At levels above its odor threshold, it imparts a distinct and desirable fruity character. The tenacity of its aroma is considered to be relatively poor.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding its volatility and behavior in various matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [4] |

| Molecular Weight | 130.19 g/mol | [4] |

| CAS Number | 106-70-7 | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Threshold | 75 µg/kg | |

| Boiling Point | 148-151 °C at 760 mmHg | [4] |

| Melting Point | -71 °C | [4] |

| Density | 0.880 - 0.889 g/mL at 25 °C | [4] |

| Flash Point | 113 °F (45 °C) | [4] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and other organic solvents. | [4] |

Natural Occurrence

This compound is a naturally occurring volatile compound found in a wide variety of fruits, vegetables, and beverages. Its presence contributes significantly to the characteristic aroma of these products. It has been identified in:

-

Fruits: Pineapple, apple, apricot, strawberry, banana, guava, and various citrus fruits.[2][4]

-

Vegetables: Tomato.

-

Beverages: Wine and spirits.

Experimental Protocols

Sensory Evaluation

The sensory analysis of this compound is critical for characterizing its aroma profile and determining its perceived intensity. A detailed protocol for conducting a sensory panel evaluation is outlined below.

4.1.1. Panelist Selection and Training

-

Selection: Recruit 8-12 panelists with no known olfactory impairments. Panelists should be non-smokers and should not have consumed strongly flavored food or beverages for at least one hour prior to evaluation.

-

Training:

-

Familiarize panelists with the basic principles of sensory evaluation.

-

Introduce a lexicon of aroma descriptors relevant to fruity and ester-like compounds (e.g., fruity, sweet, pineapple, apple, green, floral, chemical).

-

Conduct training sessions using reference standards of relevant aroma compounds to ensure panelists can reliably identify and scale the intensity of different notes.

-

4.1.2. Sample Preparation and Presentation

-

Prepare a series of dilutions of this compound in an odorless solvent (e.g., mineral oil or deionized water with a neutral surfactant).

-

Present samples in standardized, capped, and coded glass vials to prevent bias.

-

Maintain a consistent sample volume and temperature across all evaluations.

-

Provide panelists with an odorless reference (the solvent alone) for comparison.

4.1.3. Evaluation Procedure

-

Instruct panelists to assess the aroma of each sample by removing the cap and sniffing gently.

-

Panelists should rate the intensity of predefined aroma attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

-

Provide water and unsalted crackers for palate cleansing between samples.

-

Randomize the order of sample presentation for each panelist to minimize order effects.

4.1.4. Data Analysis

-

Collect and compile the intensity ratings from all panelists.

-

Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences in aroma attributes between samples.

-

Visualize the results using spider web plots or bar charts to represent the sensory profile.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC-O and GC-MS are powerful techniques for separating, identifying, and quantifying volatile compounds like this compound.

4.2.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.

-

Place a known amount of the sample (e.g., fruit puree, beverage) into a headspace vial.

-